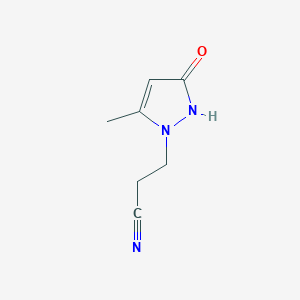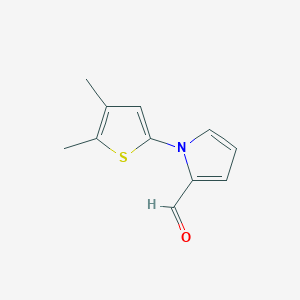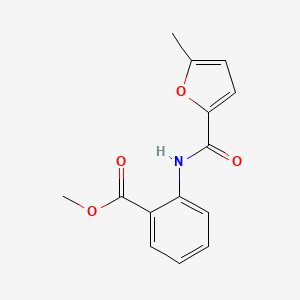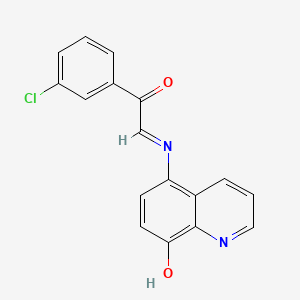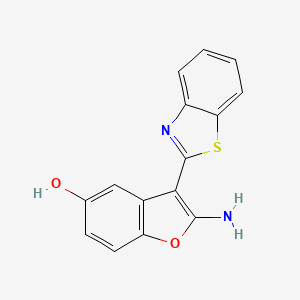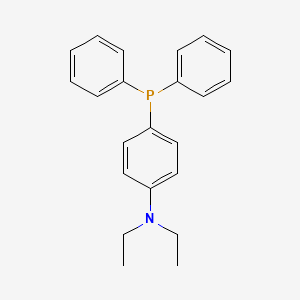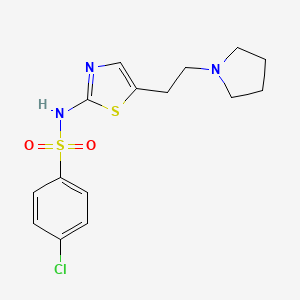
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.
Introduction of the 4-Chloro Substituent: Chlorination of benzenesulfonamide is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.
Attachment of the Thiazolyl-Pyrrolidinyl Side Chain: The final step involves the formation of the thiazolyl-pyrrolidinyl side chain through a series of reactions, including the formation of a thiazole ring and its subsequent attachment to the pyrrolidine ring. This is achieved through cyclization reactions and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiazolyl-pyrrolidinyl side chain enhances binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(2-propynyl)benzenesulfonamide
- 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
- 4-Amino-N-(2-furylmethyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolyl-pyrrolidinyl side chain differentiates it from other benzenesulfonamide derivatives, potentially leading to unique applications and mechanisms of action.
Propiedades
Número CAS |
71933-37-4 |
|---|---|
Fórmula molecular |
C15H18ClN3O2S2 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H18ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-15-17-11-13(22-15)7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18) |
Clave InChI |
DQRDIAUPNKSTJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


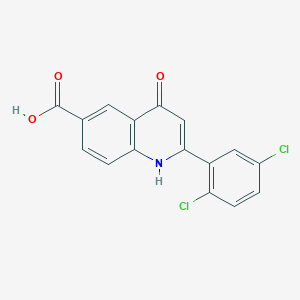
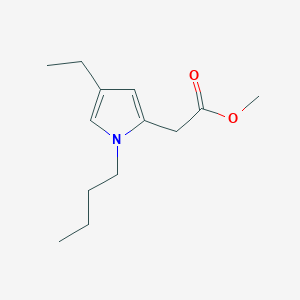

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
